2,3-Difluoropyrazine

Vue d'ensemble

Description

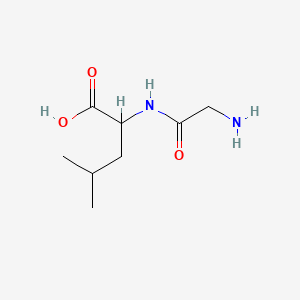

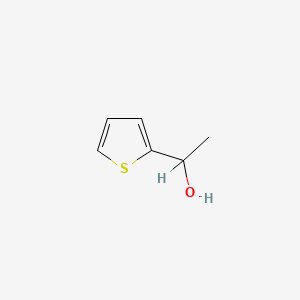

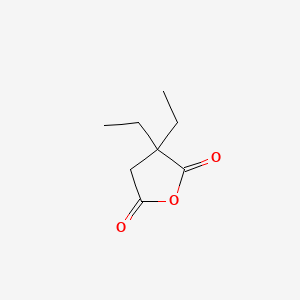

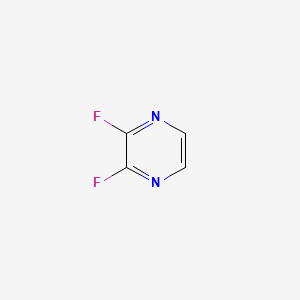

2,3-Difluoropyrazine is a chemical compound that is part of the broader class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms and four carbon atoms. The specific structure of 2,3-difluoropyrazine includes two fluorine atoms substituted at the 2 and 3 positions of the pyrazine ring. While the provided papers do not directly discuss 2,3-difluoropyrazine, they do provide insights into the chemistry of related fluorinated pyrazine compounds, which can help infer some of the properties and reactivity of 2,3-difluoropyrazine.

Synthesis Analysis

The synthesis of fluorinated pyrazine derivatives can be complex, involving multiple steps and specific reagents. For instance, the synthesis of perfluoro-2,3,5,6-tetrakis(dimethylamino)-pyrazine involves the reaction of perfluoro-2,2-dichloroimidazolidine with triphenylphosphine, leading to various cyclic and polymeric products depending on the reaction conditions . Another example is the synthesis of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines, which undergoes reactions with O- and N-nucleophiles, resulting in the transformation of the trifluoromethyl group and aromatization of the pyrrolopyrazine system . These studies highlight the reactivity of fluorinated pyrazine derivatives and the potential for complex reaction pathways.

Molecular Structure Analysis

The molecular structure of fluorinated pyrazines can be quite intricate, as demonstrated by the X-ray structure analysis of perfluoro-2,3,5,6-tetrakis(dimethylamino)-pyrazine, which revealed a planar pyrazine ring but nonplanar nitrogen atoms in the substituents . This nonplanarity is due to steric interactions, which are relieved by rotating the amino groups out of the pyrazine plane. Such structural details are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Fluorinated pyrazines participate in a variety of chemical reactions. For example, the reaction of 2-hydroxy-2-polyfluoroalkylchroman-4-ones with hydrazine leads to the formation of polyfluoroalkylpyrazoles and pyrazolines . The reactivity of these compounds is influenced by the presence of fluorine atoms, which can affect the electron distribution within the molecule and thus its interaction with nucleophiles and other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrazines are influenced by their molecular structure and the presence of fluorine atoms. The compounds reported in the papers exhibit a range of properties, such as intramolecular charge transfer transitions and solvatochromism, which are indicative of their potential applications in organic electronics . The solid-state emission and aggregation-induced emission effects observed in some of these compounds suggest that they could be used as fluorescent materials . The electrochemical properties, such as HOMO and LUMO energy levels, are also important for their application in electronic devices .

Applications De Recherche Scientifique

Synthesis Techniques

- Solvent-Switchable Synthesis of Trifluoromethylated Pyrazoles: Research by Muzalevskiy et al. (2017) demonstrated the solvent-dependent regioselectivity in synthesizing trifluoromethylated pyrazoles, important for medicinal chemistry. Different solvents favor the formation of 3- or 5-trifluoromethylpyrazoles, essential in drug synthesis like Celebrex and SC-560 (Muzalevskiy et al., 2017).

Chemical Properties and Applications

Synthesis of Fluorinated Pyrazoles for Acaricidal Activity

Fustero et al. (2008) explored the synthesis of fluorinated pyrazoles, demonstrating their potent acaricidal activities. This highlights the utility of 2,3-difluoropyrazine derivatives in agrochemical research (Fustero et al., 2008).

Silver-Mediated Synthesis of 3-Trifluoromethylpyrazoles

A study by Li et al. (2013) focused on the efficient construction of 3-trifluoromethylpyrazole frameworks, crucial in synthetic and medicinal chemistry. This process involves cyclocondensations, important for producing fluorine-containing building blocks (Li et al., 2013).

Medicinal Chemistry and Drug Design

Synthesis of 3-Amino-4-Fluoropyrazoles

Research by Surmont et al. (2011) involved synthesizing 3-amino-4-fluoropyrazoles, valuable as building blocks in medicinal chemistry due to their functional groups allowing further functionalization (Surmont et al., 2011).

Development of Antitumor Benzofuro[2,3- b]pyrazine

Wang et al. (2019) developed a strategy for synthesizing benzofuro[2,3-b]pyrazines, exhibiting significant anticancer activity. This research signifies the therapeutic potential of pyrazine derivatives in oncology (Wang et al., 2019).

Multifunctional Applications

Fluorinated Pyrazoles Syntheses for Diverse Applications

Ohtsuka et al. (2012) investigated direct trifluoromethylation for producing fluorinated pyrazoles, useful in various chemical syntheses. This process is vital for creating multifunctional chemical compounds (Ohtsuka et al., 2012).

- ene) Complex Based Materials:** Ribas et al. (2004) explored the design of nickel compounds using pyrazine-2,3-diselenol ligands. This research contributes to the development of materials with specific electronic and magnetic properties, highlighting the versatility of pyrazine derivatives (Ribas et al., 2004).

- Microwave-Assisted Synthesis in Organic Chemistry: Lu and Zhang (2004) utilized microwave irradiation for the synthesis of 3-aminoimidazo[1,2-a]pyridine/pyrazine derivatives. This method illustrates the efficiency and versatility of pyrazine derivatives in creating diverse molecular structures (Lu & Zhang, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

2,3-difluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWMJTRHEAAUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200740 | |

| Record name | Pyrazine, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoropyrazine | |

CAS RN |

52751-15-2 | |

| Record name | Pyrazine, 2,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052751152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.